2,7-Dibromo-9-fluorenone

Overview

Description

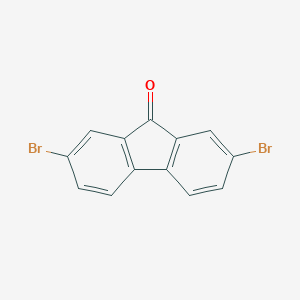

2,7-Dibromo-9-fluorenone is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 2 and 7 positions on the fluorenone ring. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as ether, chloroform, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromo-9-fluorenone can be synthesized through a direct bromination process. The method involves using fluorenone and bromine as raw materials, with acetic acid and a small amount of fuming sulfuric acid as reaction media, and iron-iodine as catalysts. The bromine is added in two stages: initially, a mixture of glacial acetic acid and 4/7 of the total bromine is added dropwise and reacted for two hours at 80-90°C. Subsequently, the remaining bromine is added, and the reaction is continued at 110-120°C for four hours. The crude product is then neutralized, extracted with dichloromethane, and purified through recrystallization with absolute ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade fluorenone and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a yellow solid with a yield of around 92% .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products:

Substitution Reactions: Products include various substituted fluorenones.

Reduction Reactions: Products include 2,7-dibromo-9-fluorenol.

Oxidation Reactions: Products include higher oxidation state fluorenone derivatives.

Scientific Research Applications

Organic Electronics

Light Emitting Diodes (LEDs)

2,7-Dibromo-9-fluorenone is utilized in the development of organic light-emitting diodes (OLEDs). Its derivatives have been synthesized to enhance fluorescence properties, making them suitable for light-emitting applications. For instance, studies have shown that compounds derived from this compound exhibit varied fluorescence colors and intensities, which can be tailored for specific applications in OLED technology .

Polymer Precursor

The compound serves as a precursor for synthesizing polymers like poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]). These polymers are significant in creating high-performance electronic devices due to their excellent thermal stability and electrical conductivity .

Sensing Applications

Research indicates that this compound can be used in sensor technologies. Its unique fluorescence properties allow it to interact with various analytes, making it a candidate for developing sensors that detect environmental pollutants or biological markers. The interaction of this compound with silica gel has been studied to understand its potential for sensing applications .

Medicinal Chemistry

Antimicrobial Activity

There is growing interest in the medicinal applications of brominated compounds like this compound. Preliminary studies suggest that brominated fluorenones may exhibit antimicrobial properties, which could be leveraged in pharmaceutical formulations . The synthesis methods employed for producing this compound often emphasize high yields and purity, essential for biomedical applications.

Photovoltaic Cells

The compound's derivatives have also been explored for use in organic photovoltaic cells (OPVs). Their ability to absorb light efficiently and convert it into electrical energy makes them valuable in renewable energy technologies. Research has shown that incorporating such compounds into OPV designs can improve overall efficiency and stability .

Synthetic Applications

The synthesis of this compound involves direct bromination of fluorenone using bromine in acetic acid with iron-iodine as catalysts. This method has been noted for its simplicity and high yield (up to 92%) compared to other synthetic routes . This efficient synthesis facilitates its use in various chemical reactions and as a building block for more complex molecules.

Case Studies

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-fluorenone involves interactions at the molecular level, often through the transfer of electrons or the formation of bonds that alter the chemical structure of interacting substances. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications such as organic electronics and fluorescence-based assays .

Comparison with Similar Compounds

2,7-Dibromofluorene: Similar in structure but lacks the carbonyl group present in 2,7-Dibromo-9-fluorenone.

9-Fluorenone: Lacks the bromine atoms, making it less reactive in substitution reactions.

2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups, which can affect its reactivity and solubility.

Uniqueness: this compound is unique due to the presence of both bromine atoms and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2,7-Dibromo-9-fluorenone (CAS Number: 14348-75-5) is a dibrominated derivative of fluorenone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Chemical Formula : C₁₃H₆Br₂O

- Molecular Weight : 337.99 g/mol

- Melting Point : 195-196 °C

- Purity : ≥ 96%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its activity against different pathogens and cancer cell lines.

Antimicrobial Activity

Research has shown that derivatives of fluorenone exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have indicated that the introduction of halogen substituents enhances their activity against various bacterial strains:

- Mechanism : The presence of bromine atoms in the structure can influence electron distribution, enhancing the compound's ability to penetrate bacterial cell walls and disrupt cellular processes.

- Case Studies :

- A study demonstrated that fluorenone derivatives showed activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimal inhibitory concentrations comparable to standard antibiotics like streptomycin .

- Another investigation highlighted the potential of modifying the aryl moiety to improve antimicrobial efficacy against biofilm-forming bacteria .

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties:

- Mechanism : These compounds are believed to act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.

- Research Findings :

- A series of studies reported that certain fluorenone derivatives exhibited antiproliferative effects on various cancer cell lines. For example, compounds with linear alkyl side chains demonstrated enhanced cytotoxicity compared to those with branched chains .

- Specific derivatives were found to inhibit cell growth in breast cancer and leukemia models, suggesting their potential as lead compounds for developing new anticancer therapies .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Cell wall disruption |

| Antimicrobial | Escherichia coli | 12 | Cell membrane permeabilization |

| Anticancer | Breast cancer cells | 15 | Topoisomerase inhibition |

| Anticancer | Leukemia cells | 20 | Induction of apoptosis |

Q & A

Basic Research Questions

Q. How can 2,7-Dibromo-9-fluorenone be effectively purified for optoelectronic applications?

- Methodology : Purification typically involves recrystallization or column chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to verify purity (>98% as per commercial standards). For example, GC analysis is recommended for assessing purity due to its sensitivity to brominated aromatic compounds .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and bromine positions. UV-Vis and photoluminescence (PL) spectra (e.g., absorption peaks near 382 nm) provide insights into electronic transitions. Single-crystal X-ray diffraction (SCXRD) resolves molecular packing and crystallographic parameters .

Q. How can reaction selectivity at bromine sites be validated during derivatization?

- Methodology : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm regioselectivity using mass spectrometry (MS) or NMR. For example, Buchwald–Hartwig amination selectively targets bromine atoms, which can be tracked by analyzing coupling efficiencies .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for dopant-free hole-transport materials (HTMs) in perovskite solar cells?

- Methodology : Synthesize HTMs via palladium-catalyzed cross-coupling reactions (e.g., with aryl amines). Optimize reaction conditions (temperature, solvent polarity) to enhance yields. Electrochemical characterization (cyclic voltammetry) evaluates oxidation potentials, while UV-Vis/PL spectra assess light absorption and bandgap alignment .

Q. What strategies address low yields in spirocyclic purine derivative synthesis using this compound and diaminouracils?

- Methodology : Adjust solvent systems (e.g., DMF/ethanol ratios) and heating duration during fusion reactions. Post-reaction purification via recrystallization or silica gel chromatography improves yields. Mechanistic studies (e.g., DFT calculations) can identify steric or electronic bottlenecks .

Q. How do van der Waals forces and dipole interactions influence self-assembly of this compound derivatives in thin films?

- Methodology : Use scanning tunneling microscopy (STM) at liquid/solid interfaces to observe molecular packing (e.g., linear vs. cyclic networks). Compare derivatives with varying alkyl chain lengths or substituents to isolate the effects of dipole moments and intermolecular forces .

Q. What experimental design considerations mitigate parasitic absorption in this compound-based HTMs for tandem solar cells?

- Methodology : Narrow absorption spectra (below 430 nm) minimize interference with perovskite layers. Tailor molecular structures by introducing electron-donating/withdrawing groups to shift absorption maxima while maintaining charge mobility .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points (203–205°C vs. 166°C) for this compound?

- Methodology : Verify purity via HPLC/GC and crystallographic analysis. Differences may arise from polymorphic forms or impurities. Reproduce melting points under controlled heating rates and inert atmospheres .

Q. Why do photoluminescence emission peaks vary between derivatives (e.g., 432 nm vs. 483 nm)?

- Methodology : Correlate emission shifts with substituent effects (e.g., dimethoxydiphenylamine units). Time-resolved PL and computational modeling (TD-DFT) elucidate excited-state dynamics and electronic structure modifications .

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₆Br₂O | |

| Melting Point | 166–205°C (polymorph-dependent) | |

| UV-Vis λmax | ~382 nm | |

| Purity Analysis | GC/HPLC (>98%) | |

| Application in HTM Synthesis | Buchwald–Hartwig coupling |

Properties

IUPAC Name |

2,7-dibromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRCRZFJOXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293558 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-75-5 | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14348-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dibromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.